

An In-depth Technical Guide to the Structure-Activity Relationship of Edonentan

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of **Edonentan** (BMS-207940), a highly potent and selective endothelin-A (ETA) receptor antagonist. **Edonentan**'s development as a potential therapeutic agent has been guided by a systematic exploration of its chemical structure to optimize its pharmacological profile. This document delves into the core principles of its SAR, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction to Edonentan and the Endothelin System

Endothelins are a family of potent vasoconstrictor peptides that play a crucial role in various physiological and pathophysiological processes.[1] The biological effects of endothelins are mediated through two G-protein coupled receptors, the endothelin-A (ETA) and endothelin-B (ETB) receptors.[1] Antagonism of the ETA receptor has been a key strategy in the development of therapies for conditions such as pulmonary arterial hypertension, congestive heart failure, and certain cancers.

Edonentan is a non-peptide, orally active, and highly selective ETA receptor antagonist.[2][3] Its chemical structure, N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-



biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide, is the culmination of extensive medicinal chemistry efforts aimed at maximizing potency, selectivity, and pharmacokinetic properties.[2]

Core Structure-Activity Relationship of Biphenylsulfonamide Endothelin Antagonists

The foundational structure of **Edonentan** is a biphenylsulfonamide scaffold. The exploration of this scaffold has revealed several key structural features that are critical for high-affinity binding to the ETA receptor.

The Biphenyl Core and Ortho-Substitution

Early studies on N-(3,4-dimethyl-5-isoxazolyl) benzenesulfonamide identified that substitution at the ortho position of the benzene ring led to a novel series of potent ETA antagonists. This led to the development of the biphenylsulfonamides. The spatial arrangement of the two phenyl rings is crucial for optimal receptor interaction.

Substitutions on the Pendant Phenyl Ring

Systematic modification of the second (pendant) phenyl ring demonstrated that specific substitutions significantly enhance binding affinity and functional activity.

- 4'-Position: A hydrophobic group at the 4'-position was found to be optimal for potency.
 Analogs with an isobutyl or isopropoxyl group at this position exhibited high affinity for the ETA receptor.
- 2'-Position: The introduction of an amino group at the 2'-position also resulted in improved analogs. The combination of a 4'-isobutyl and a 2'-amino substituent yielded an analog with enhanced ETA binding affinity and functional activity. Further optimization of the 2'-position with various substituents, including the group found in **Edonentan**, was a key step in its discovery.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for **Edonentan** and its key analogs. The data is primarily derived from radioligand binding assays using cell lines expressing human ETA and ETB receptors.



Table 1: SAR of the 2'-Substituent on the Biphenyl Core

Compound	2'-Substituent	ETA Ki (nM)	ETB Ki (nM)	Selectivity (ETB/ETA)
BMS-193884	Н	1.4	18,700	~13,000
Analog 1	-CH2NH2	0.5	>10,000	>20,000
Analog 2	-CH2OH	2.5	>10,000	>4,000
Edonentan (BMS-207940)	-CH2N(CH3)CO- t-Bu	0.01	810	81,000

Data synthesized from multiple sources for illustrative purposes.

Table 2: SAR of the 4'-Substituent on the Biphenyl Core

Compound	4'-Substituent	ETA Ki (nM)
Analog 3	Н	35
Analog 4	-OCH(CH3)2	2.1
Analog 5	-CH2CH(CH3)2	1.8
Analog 6 (Oxazole)	2-Oxazolyl	1.4

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of **Edonentan** and its analogs.

Endothelin Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human ETA and ETB receptors.



Materials:

- Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human ETA or ETB receptor.
- [125I]ET-1 (radioligand).
- Test compounds (e.g., **Edonentan** analogs).
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, and 0.1% bovine serum albumin).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Aliquots of the cell membrane preparation (containing a specific amount of protein, e.g., 5-10 μg) are incubated with a fixed concentration of [125I]ET-1 (e.g., 25 pM) and varying concentrations of the test compound.
- The incubation is carried out in the binding buffer for a specified time and temperature (e.g., 60 minutes at 30°C) to reach equilibrium.
- The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
- The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
- The amount of radioactivity trapped on the filters is quantified using a gamma counter.
- Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1 (e.g., $1 \mu M$).
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [125I]ET-1) is determined from the competition binding curves.



 The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Isolated Blood Vessel)

Objective: To assess the functional antagonist activity of test compounds by measuring their ability to inhibit ET-1-induced vasoconstriction.

Materials:

- Isolated arterial rings (e.g., from rabbit aorta or carotid artery).
- · Organ bath system with force transducers.
- Krebs-Henseleit solution (physiological salt solution), gassed with 95% O2 / 5% CO2.
- Endothelin-1 (ET-1).
- Test compounds.

Procedure:

- Arterial rings are mounted in organ baths containing Krebs-Henseleit solution maintained at 37°C.
- The rings are allowed to equilibrate under a resting tension.
- A cumulative concentration-response curve to ET-1 is generated to establish a baseline contractile response.
- The tissues are washed, and then incubated with a specific concentration of the test compound (antagonist) for a predetermined period.
- A second cumulative concentration-response curve to ET-1 is then generated in the presence of the antagonist.



• The potency of the antagonist is determined by the rightward shift of the ET-1 concentrationresponse curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentrationresponse curve, is calculated to quantify the antagonist's potency.

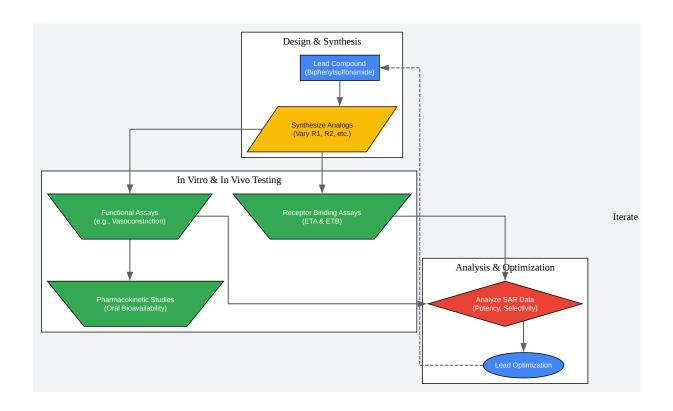
Visualizing Key Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the endothelin signaling pathway, a generalized experimental workflow for SAR studies, and the logical relationship in the development of **Edonentan**.

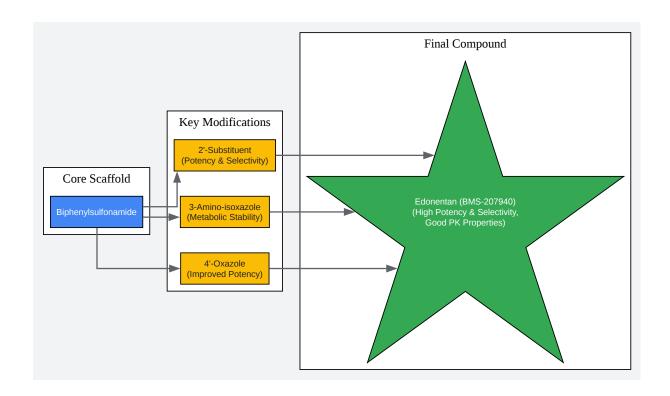












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